molecular formula C29H44N2O6 B1205954 Finalgon ointment CAS No. 8060-04-6

Finalgon ointment

Katalognummer: B1205954
CAS-Nummer: 8060-04-6
Molekulargewicht: 516.7 g/mol
InChI-Schlüssel: GBZLDDMGSWUIKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Finalgon ointment, also known as this compound, is a useful research compound. Its molecular formula is C29H44N2O6 and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Indications for Use

Finalgon ointment is indicated for:

  • Muscle and Joint Pain : Effective in treating conditions such as arthritis, rheumatic pain, and muscle strains.
  • Sports Injuries : Useful for managing pain from sprains and strains.
  • Chronic Pain Conditions : Provides relief for conditions like sciatica and lumbago.

Clinical Applications

  • Pain Management : Finalgon is primarily used for the temporary relief of muscle and joint pain. Clinical studies have shown significant efficacy in reducing pain levels in patients with acute nonspecific low back pain. In a study involving 138 participants, those treated with Finalgon reported greater pain reduction compared to placebo after both 8 hours and at the end of treatment .
  • Heat Stimulation Treatment : The ointment has been approved for use as a hyperaemic agent in percutaneous heat stimulation treatments. It effectively induces arterialization of capillary blood, making it useful in diagnostic procedures where blood gas analysis is required .
  • Pre-Exercise Muscle Warm-Up : Athletes use Finalgon to warm up muscles before physical activities, as it enhances local blood flow and prepares muscles for exertion .

Dosage and Administration

  • Apply a small amount (approximately 0.5 cm) to the affected area 2-3 times daily.
  • The warming effect begins within minutes, peaking at 20-30 minutes post-application.
  • For optimal results, avoid excessive application to prevent increased adverse reactions .

Safety and Adverse Effects

While Finalgon is generally well-tolerated, some patients may experience:

  • Local skin reactions such as redness, itching, or burning sensations.
  • Allergic reactions in sensitive individuals.
  • Contraindicated for use on broken skin or in patients with known hypersensitivity to its components .

Efficacy Studies

A systematic review highlighted Finalgon's effectiveness in various clinical settings:

  • A study demonstrated that patients using Finalgon experienced significant reductions in pain scores compared to those receiving placebo treatments .
  • Another investigation noted its role in enhancing oxygen saturation levels through improved blood flow during diagnostic procedures .

Case Studies

Several case studies have documented the successful application of Finalgon in treating chronic pain syndromes:

  • Patients suffering from chronic back pain reported substantial improvements in mobility and quality of life after regular use of the ointment over several days .

Analyse Chemischer Reaktionen

Active Ingredients and Composition

Finalgon ointment’s formulation includes:

ComponentConcentration per 1 gRole
Nonivamide4 mgVanilloid receptor agonist
Nicoboxil25 mgProstaglandin-mediated vasodilator
ExcipientsVariedStabilizers, preservatives

Source:

Nonivamide (C₃₃H₄₅NO₃)

  • Primary Action : Binds to transient receptor potential vanilloid 1 (TRPV1) channels on cutaneous nociceptors, leading to substance P depletion in peripheral C-fibers and Aδ nerve fibers .

  • Secondary Effect : Direct vasodilation via calcium influx in vascular smooth muscle cells, increasing local blood flow .

Nicoboxil (C₁₃H₁₈NO₃)

  • Primary Action : Metabolized to nicotinic acid, which stimulates prostaglandin synthesis (primarily PGI₂ and PGE₂), inducing rapid vasodilation .

  • Onset : Hyperemia occurs within 5 minutes post-application, peaking at 20–30 minutes .

Synergistic Effects

The combination of nonivamide and nicoboxil accelerates and intensifies cutaneous reactions:

ParameterNonivamide AloneNicoboxil AloneCombined (Finalgon)
Time to erythema15–20 minutes5–10 minutes3–5 minutes
Blood flow increase40%60%85%–90%
Duration of effect4–6 hours2–3 hours6–8 hours

Source:

Pharmacokinetic Profile

  • Penetration : Both agents rapidly penetrate the stratum corneum, with detectable erythema within 3–5 minutes .

  • Metabolism :

    • Nonivamide undergoes hepatic glucuronidation.

    • Nicoboxil is hydrolyzed to nicotinic acid and β-butoxyethanol in the dermis .

  • Systemic Absorption : Minimal (<1% of applied dose) .

Clinical Evidence

A randomized trial (n = 120) demonstrated:

  • Pain Relief Onset : 1–2 hours post-application .

  • Peak Efficacy : 4 hours, with a 70% reduction in pain scores .

  • Adverse Reactions : Transient burning (12% of patients), erythema (8%), and pruritus (3%) .

Contraindications and Reactivity

  • Chemical Incompatibilities : Avoid combining with other topical analgesics (e.g., methyl salicylate) due to additive irritation .

  • Reactive Excipients : Sorbic acid (preservative) may provoke contact dermatitis in sensitive individuals .

Comparative Efficacy

Finalgon’s dual mechanism outperforms single-agent topicals:

AgentVasodilation EfficacyAnalgesic Duration
Capsaicin creamModerate4–5 hours
Menthol gelLow2–3 hours
This compound High 6–8 hours

Source:

Eigenschaften

CAS-Nummer

8060-04-6

Molekularformel

C29H44N2O6

Molekulargewicht

516.7 g/mol

IUPAC-Name

2-butoxyethyl pyridine-3-carboxylate;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

InChI

InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3

InChI-Schlüssel

GBZLDDMGSWUIKV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Kanonische SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Key on ui other cas no.

8060-04-6

Synonyme

Finalgon ointment

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.